Benzyl 2,3-dichloropropanoate

Description

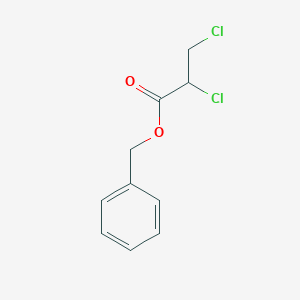

Benzyl 2,3-dichloropropanoate is an ester derived from benzyl alcohol and 2,3-dichloropropanoic acid. Its molecular structure includes a benzyl group (C₆H₅CH₂–) esterified to a dichlorinated propanoic acid backbone. This compound is characterized by two chlorine atoms at the 2 and 3 positions of the propanoate chain, contributing to its distinct chemical reactivity and physical properties.

Properties

CAS No. |

89923-70-6 |

|---|---|

Molecular Formula |

C10H10Cl2O2 |

Molecular Weight |

233.09 g/mol |

IUPAC Name |

benzyl 2,3-dichloropropanoate |

InChI |

InChI=1S/C10H10Cl2O2/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI Key |

NMSHRNZAVPLZOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3-dichloropropanoate typically involves the esterification of 2,3-dichloropropanoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,3-dichloropropanoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the 2,3-dichloropropanoate moiety can be substituted by nucleophiles such as amines or thiols.

Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under appropriate conditions.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in an acidic medium.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an inert solvent like tetrahydrofuran.

Major Products Formed:

Nucleophilic Substitution: Substituted benzyl 2,3-dichloropropanoates.

Oxidation: Benzyl alcohol or benzaldehyde.

Reduction: Benzyl 2,3-dichloropropanol.

Scientific Research Applications

Chemistry: Benzyl 2,3-dichloropropanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and resins. Its unique chemical properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of Benzyl 2,3-dichloropropanoate in chemical reactions typically involves the activation of the ester and benzyl groups. The ester group can undergo hydrolysis or reduction, while the benzyl group can participate in oxidation or substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Benzyl 2,3-dichloropropanoate, we compare it with three categories of analogous compounds: benzyl esters, chlorinated propanoates, and halogenated aromatic esters.

Physical and Chemical Properties

The chlorine substituents and benzyl group significantly influence properties such as boiling point, solubility, and stability.

Key Observations :

- The dichlorination in this compound increases molecular weight and hydrophobicity (higher LogP) compared to non-chlorinated benzyl esters like benzyl acetate.

- Boiling points rise with molecular weight and halogen content, as seen in methyl 2,3-dichloropropanoate (190°C) vs. ethyl 2-chloropropanoate (145°C).

Reactivity and Stability

- Hydrolysis: this compound is expected to undergo ester hydrolysis under alkaline conditions, releasing benzyl alcohol and 2,3-dichloropropanoic acid. The electron-withdrawing chlorine atoms may accelerate hydrolysis compared to non-chlorinated esters .

- Thermal Stability : Chlorinated esters generally exhibit lower thermal stability due to C–Cl bond dissociation. This contrasts with benzyl benzoate, which lacks halogen substituents and is stable up to 300°C.

Toxicological Profiles

Limited data exist for this compound, but inferences can be drawn from related compounds:

Metabolic Pathways :

- This compound likely undergoes hepatic esterase-mediated hydrolysis, yielding benzyl alcohol (known for CNS depression ) and 2,3-dichloropropanoic acid, which may interfere with mitochondrial function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.